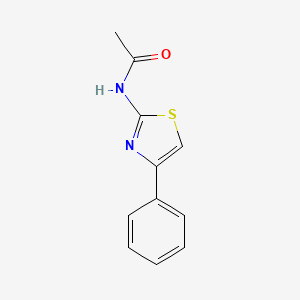

N-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZGXXPOKWGQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964649 | |

| Record name | N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-09-8 | |

| Record name | NSC45985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Established Synthetic Routes to the Core N-(4-Phenyl-1,3-thiazol-2-yl)acetamide Scaffold

The foundational structure of N-(4-phenyl-1,3-thiazol-2-yl)acetamide is typically assembled through two highly reliable and well-documented methods: the Hantzsch aminothiazole synthesis and the direct acylation of a pre-formed aminothiazole precursor.

Hantzsch Aminothiazole Synthesis Approaches

The Hantzsch thiazole (B1198619) synthesis, first reported in 1881, remains a cornerstone for constructing the thiazole ring. wikipedia.org This method classically involves the condensation reaction between an α-haloketone and a thioamide-containing compound. researchgate.net For the synthesis of the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold, the common pathway begins with the reaction of an α-bromoacetophenone with thiourea (B124793). This reaction yields the intermediate 4-phenyl-1,3-thiazol-2-amine. ijcce.ac.ir

The general reaction is as follows:

Step 1: Thiazole Ring Formation: An appropriately substituted acetophenone (B1666503) is first brominated to produce an α-bromo-acetophenone. nih.gov This intermediate is then reacted with thiourea in a solvent like ethanol (B145695) and heated under reflux to form the 2-amino-4-phenylthiazole (B127512) core. ijcce.ac.irnih.gov

Step 2: Acetylation: The resulting 4-phenyl-1,3-thiazol-2-amine is then acetylated to yield the final product, N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This step is detailed in the following section.

Microwave-assisted variations of the Hantzsch synthesis have been developed to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Acylative Derivatization of 4-Phenyl-1,3-thiazol-2-amine

A more direct and frequently employed method for synthesizing the title compound is the acylative derivatization of commercially or synthetically available 4-phenyl-1,3-thiazol-2-amine. matrixscientific.com This approach involves the introduction of an acetyl group onto the 2-amino position of the thiazole ring.

The reaction is typically carried out by treating 4-phenyl-1,3-thiazol-2-amine with an acetylating agent such as acetyl chloride or acetic anhydride. nih.gov The reaction conditions can be varied; for example, reacting 4-phenylthiazol-2-amine with chloroacetyl chloride in the presence of a base like potassium carbonate in dry toluene (B28343) under reflux is a documented method for producing a related derivative. iucr.orgresearchgate.net The choice of solvent and base is critical for optimizing the reaction yield and purity of the resulting N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

Table 1: Comparison of Core Synthesis Methodologies

| Method | Key Reactants | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis (Two-Step) | 1. α-Bromoacetophenone, Thiourea 2. 4-Phenyl-1,3-thiazol-2-amine, Acetylating Agent | 1. Reflux in ethanol 2. Base, organic solvent | N-(4-Phenyl-1,3-thiazol-2-yl)acetamide | ijcce.ac.irnih.gov |

| Acylative Derivatization (One-Step) | 4-Phenyl-1,3-thiazol-2-amine, Acetyl Chloride/Acetic Anhydride | Reflux in a suitable solvent (e.g., acetone, toluene) often with a base (e.g., K₂CO₃) | N-(4-Phenyl-1,3-thiazol-2-yl)acetamide | nih.goviucr.org |

Advanced Synthetic Strategies for N-(4-Phenyl-1,3-thiazol-2-yl)acetamide Derivatives

Building upon the core scaffold, medicinal chemists have developed numerous strategies to synthesize derivatives with modified properties. These strategies involve introducing substituents at three key positions: the phenyl ring, the acetamide (B32628) moiety, and through the addition of other heterocyclic systems.

Introduction of Substituents on the Phenyl Ring

Modifying the 4-phenyl ring is a common strategy to create analogues. This is typically achieved by starting the Hantzsch synthesis with a substituted phenacyl halide. For instance, reacting a substituted α-bromophenylethanone with a suitable thiourea derivative allows for the synthesis of a wide range of N-(4-(substituted-phenyl)-1,3-thiazol-2-yl)acetamide compounds. nih.gov

A variety of substituents can be introduced onto the phenyl ring. For example, derivatives with fluoro and chloro substituents have been synthesized. ijcce.ac.irnih.gov The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide was achieved by condensing a thiourea intermediate with α-bromo-4-fluoroacetophenone in ethanol, yielding the product in 57% yield. nih.gov Another study describes the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl) derivatives starting from 4'-chloroacetophenone. ijcce.ac.ir

Table 2: Examples of Phenyl Ring-Substituted Derivatives

| Compound Name | Starting Material (Ketone) | Yield | Reference |

|---|---|---|---|

| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | α-bromo-4-fluoroacetophenone | 57% | nih.gov |

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | α-bromo-3-fluoroacetophenone | 82% | nih.gov |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide | 4'-Chloroacetophenone | Not specified | ijcce.ac.ir |

Modifications at the Acetamide Moiety

The acetamide group provides another site for structural diversification. A key intermediate for this purpose is 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, synthesized by reacting 4-phenylthiazol-2-amine with chloroacetyl chloride. iucr.orgresearchgate.netresearchgate.net The reactive chlorine atom in this intermediate serves as a handle for introducing a variety of functional groups through nucleophilic substitution.

For example, this chloro-acetamide intermediate can be reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazino-acetyl derivative. researchgate.net This new intermediate can then be further reacted with aromatic aldehydes to form Schiff bases (arylidene-hydrazino-acetyl derivatives), which can subsequently be cyclized to create more complex heterocyclic systems attached to the acetamide nitrogen. researchgate.net Other modifications include linking different moieties through a sulfanyl (B85325) group, as seen in the synthesis of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, which starts from N-(1,3-thiazol-2-yl)-2-bromoacetamide. researchgate.net

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in medicinal chemistry. The N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold has been successfully hybridized with a variety of other heterocyclic systems.

These hybrid molecules can be constructed in several ways:

Attachment via the Acetamide Group: As mentioned previously, the chloro-acetamide intermediate is a versatile precursor. It can be used to link other heterocycles, such as 1,3,4-oxadiazoles, to the core structure. researchgate.net In one pathway, N-(1,3-thiazol-2-yl)-2-bromoacetamide is reacted with a pre-formed substituted 1,3,4-oxadiazole-2-thiol (B52307) to yield the hybrid molecule. researchgate.net

Attachment via the Phenyl Ring: A heterocyclic ring can be introduced as a substituent on the 4-phenyl group.

Fusion to the Thiazole Ring: More complex fused systems can be created. For instance, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized via a microwave-assisted Hantzsch reaction, effectively linking an imidazo[2,1-b]thiazole (B1210989) system to the 4-position of the primary thiazole ring. nih.gov

Linking to other biologically active scaffolds: Derivatives have been synthesized by coupling the thiazole acetamide motif with moieties like 1,2-benzisothiazolin-3-one and thiophene. researchgate.netnih.gov For example, 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles were synthesized by reacting a pyrazole-1-carbothioamide with phenacyl bromide, demonstrating the Hantzsch reaction's utility in creating complex hybrids. nih.gov

Table 3: Examples of Hybrid Heterocyclic Derivatives

| Hybrid Scaffold | Synthetic Approach | Point of Connection | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole | Microwave-assisted Hantzsch reaction | 4-position of thiazole ring | nih.gov |

| 1,3,4-Oxadiazole (B1194373) | Nucleophilic substitution on a halo-acetamide intermediate | Acetamide moiety | researchgate.net |

| 1,2-Benzisothiazolin-3-one | Carbodiimide promoted condensation | Acetamide moiety | researchgate.net |

| Thiazolidinone | Dehydrative annulation from a hydrazone intermediate | Acetamide moiety | researchgate.net |

| Pyrazole-Thiophene | Cyclization of a pyrazole-1-carbothioamide with phenacyl bromide | 2-amino group of thiazole | nih.gov |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide and its derivatives is highly dependent on the optimization of reaction conditions for both the initial Hantzsch thiazole synthesis of the 2-amino-4-phenylthiazole intermediate and the subsequent acylation step.

The synthesis of the 2-amino-4-phenylthiazole precursor is typically achieved through the reaction of an α-haloketone, such as 2-bromoacetophenone, with thiourea. youtube.com Studies on related Hantzsch syntheses have demonstrated that the choice of solvent, temperature, and catalyst can significantly impact the reaction yield and time. For instance, in a microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a systematic screening of conditions revealed that methanol (B129727) was the optimal solvent, providing a 95% yield at 90°C after 30 minutes. nih.gov In contrast, solvents like water, ethanol, and isopropanol (B130326) resulted in lower yields under the same conditions. nih.gov

For the synthesis of 2-amino-4-phenylthiazole derivatives, various catalytic systems have been explored to improve efficiency and yield. Copper silicate (B1173343) has been employed as a heterogeneous and reusable catalyst in the reaction of phenacyl bromides with thiourea in ethanol at reflux, leading to high yields of the desired 2-aminothiazole (B372263) derivatives. nanobioletters.com The optimization of the catalyst loading is crucial, with studies showing that 10 mol% of the copper silicate catalyst provides the best results. nanobioletters.com Other catalysts, such as silica (B1680970) chloride, have also been utilized as effective heterogeneous catalysts for this transformation.

The subsequent acylation of the 2-amino-4-phenylthiazole intermediate to yield N-(4-Phenyl-1,3-thiazol-2-yl)acetamide can be carried out using various acetylating agents. Common reagents include acetyl chloride and acetic anhydride. tu.edu.iq The reaction is often performed in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the hydrogen chloride byproduct when acetyl chloride is used. tu.edu.iq Alternative and greener approaches have also been investigated, such as the use of acetonitrile (B52724) as an acetylating agent in the presence of a catalyst like alumina (B75360) in a continuous-flow system, which offers advantages in terms of safety and reagent stability. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) has also been reported for the amidation of related thiazole derivatives. nih.gov

The table below summarizes the optimization of reaction conditions for a microwave-assisted Hantzsch synthesis of a related aminothiazole derivative, which provides valuable insights into the potential optimization parameters for the synthesis of 2-amino-4-phenylthiazole. nih.gov

Table 1: Optimization of Microwave-Assisted Hantzsch Thiazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Water | 90 | 30 | 65 |

| 2 | Ethanol | 90 | 30 | 80 |

| 3 | Methanol | 90 | 30 | 95 |

| 4 | Isopropanol | 90 | 30 | 75 |

| 5 | Methanol | 70 | 30 | 70 |

| 6 | Methanol | 110 | 30 | 95 |

| 7 | Methanol | 90 | 15 | 85 |

| 8 | Methanol | 90 | 45 | 95 |

Mechanistic Investigations of Synthesis Reactions

The formation of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide proceeds through a well-established mechanistic pathway for each of its synthetic steps.

The initial Hantzsch thiazole synthesis involves the reaction between an α-haloketone (2-bromoacetophenone) and a thioamide (thiourea). The generally accepted mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon of the former ketone. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic 2-amino-4-phenyl-1,3-thiazole. The reaction is driven to completion by the formation of the stable aromatic thiazole ring. youtube.com

The second step is the N-acetylation of the 2-amino-4-phenylthiazole. When using an acetylating agent like acetic anhydride, the mechanism involves the nucleophilic attack of the exocyclic amino group of the thiazole on one of the carbonyl carbons of the acetic anhydride. This leads to a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion as a leaving group and forming the final N-(4-Phenyl-1,3-thiazol-2-yl)acetamide product. tu.edu.iq The reaction is often catalyzed by a base, which can deprotonate the amino group, increasing its nucleophilicity, or by an acid, which can activate the carbonyl group of the acetylating agent.

Structural Characterization and Analytical Techniques in Research on N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum of a related compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, the signals are characteristically spread out, reflecting the different chemical environments of the protons. nih.gov The aromatic protons of the phenyl and substituted phenyl rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. nih.gov The proton on the thiazole (B1198619) ring is also observed in this region. nih.gov The methyl protons of the acetamide (B32628) group exhibit a sharp singlet in the upfield region, usually around δ 2.0 ppm. nih.gov The NH proton of the amide linkage gives rise to a singlet that can vary in its chemical shift depending on the solvent and concentration, but is often observed as a broad signal. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique environment. For N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, the carbonyl carbon of the acetamide group is typically found in the highly deshielded region of the spectrum, around δ 168 ppm. nih.gov The carbons of the phenyl and thiazole rings appear in the aromatic region (δ 102–164 ppm), with their precise shifts influenced by their substituents. nih.gov The methyl carbon of the acetamide group is observed at the most upfield position, typically around δ 24 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Structurally Related Thiazole Derivative Data is for N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide and is provided for illustrative purposes. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetamide CH₃ | 2.03 (s, 3H) | 24.35 |

| Acetamide C=O | - | 168.29 |

| Thiazole-H | 7.24 (s, 1H) | 102.72 |

| Aromatic-H | 7.27-7.96 (m) | 115.83-163.84 |

| Amide-NH | 9.85 (s, 1H), 10.19 (s, 1H) | - |

Utilization of Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of the compound from complex mixtures.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for a related compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was determined to be 328.09097 [M+H]⁺, closely matching the calculated mass of 328.09144 for the molecular formula C₁₇H₁₄FN₃OS. nih.gov This level of accuracy is crucial for confirming the molecular formula.

LC-MS is instrumental in the analysis of reaction mixtures and in assessing the purity of the synthesized compound. rsc.orgsynhet.com The retention time in the liquid chromatography column is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate). rsc.orgsielc.com The mass spectrometer then provides mass-to-charge ratio data for the eluting components, confirming the presence and identity of the target molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N-(4-Phenyl-1,3-thiazol-2-yl)acetamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of a similar acetamide derivative shows several characteristic absorption bands. A prominent band in the region of 1660-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide group. The N-H stretching vibration of the amide typically appears as a sharp band in the range of 3200-3400 cm⁻¹. The C-N stretching of the amide bond is usually observed between 1200 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and thiazole rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The presence of the thiazole ring can also be inferred from characteristic ring vibrations.

Table 2: Key IR Absorption Bands for a Related Thiazole Acetamide Derivative Illustrative data based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | >3000 |

| Amide C=O | Stretch | 1660-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide C-N | Stretch | 1200-1400 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

A study on the crystal structure of a closely related compound, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. sielc.comresearchgate.net The phenyl ring and the thiazole ring are nearly coplanar, with a small dihedral angle between them. sielc.comresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link the molecules into chains. sielc.comresearchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Table 3: Selected Crystallographic Data for 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide sielc.comresearchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.353(2) |

| b (Å) | 9.775(2) |

| c (Å) | 12.019(3) |

| β (°) | 109.43(2) |

| V (ų) | 1146.1(4) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₀N₂OS) to confirm the compound's elemental composition and purity.

While specific experimental data for the title compound was not found in the searched literature, the theoretical composition can be readily calculated.

Table 4: Theoretical Elemental Composition of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide (C₁₁H₁₀N₂OS)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 60.53 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.62 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.83 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.33 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.69 |

| Total | 218.30 | 100.00 |

Computational Chemistry and Theoretical Modeling of N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the optimized geometry and electronic properties of novel compounds.

In the case of N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its analogues, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G or higher, are used to determine key structural parameters. mgesjournals.com These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's shape. mgesjournals.com For similar acetamide (B32628) derivatives, DFT has been used to show how the planarity of the phenylacetamide moiety can be influenced by intramolecular hydrogen bonds. nih.gov The electronic properties derived from DFT, such as Mulliken population analysis, can reveal the charge distribution across the molecule, identifying atoms with excess electron density. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles

| Parameter | Predicted Value |

| C-S (thiazole) | ~1.7 Å |

| C=N (thiazole) | ~1.3 Å |

| C-N (amide) | ~1.4 Å |

| C=O (amide) | ~1.2 Å |

| Phenyl C-C | ~1.4 Å |

| Thiazole (B1198619) C-N-C angle | ~110° |

| Amide N-C=O angle | ~120° |

Note: These are representative values based on general knowledge of similar structures and may vary in specific DFT studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govbohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govbohrium.com

For thiazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. ekb.eg A smaller HOMO-LUMO energy gap in a molecule suggests it is more chemically reactive. nih.gov Reactivity descriptors such as ionization potential, electron affinity, electronegativity, and global hardness can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's behavior in chemical reactions. colab.ws For instance, a lower HOMO-LUMO gap is associated with higher chemical reactivity and polarizability. nih.gov

Table 2: Calculated Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | -5 to -7 |

| LUMO Energy | ELUMO | -1 to -3 |

| Energy Gap | ΔE = ELUMO - EHOMO | 3 to 5 |

| Ionization Potential | I ≈ -EHOMO | 5 to 7 |

| Electron Affinity | A ≈ -ELUMO | 1 to 3 |

| Global Hardness | η = (I - A) / 2 | 1.5 to 2.5 |

| Electronegativity | χ = (I + A) / 2 | 3 to 5 |

Note: These values are illustrative and depend on the specific compound and computational method.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. jmaterenvironsci.com The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-poor and prone to nucleophilic attack. jmaterenvironsci.com

For molecules containing electronegative atoms like oxygen and nitrogen, such as N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the MEP map would show negative potential around the carbonyl oxygen and the nitrogen atoms of the thiazole ring. colab.ws These regions are likely to be involved in hydrogen bonding and other electrostatic interactions with biological targets. jmaterenvironsci.com The hydrogen atoms, particularly the one attached to the amide nitrogen, would exhibit positive potential. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Frameworks

For acetamide derivatives, Hirshfeld analysis has been used to show the dominance of H···H, C···H/H···C, and O···H/H···O interactions. nih.gov This analysis can reveal the presence of hydrogen bonds and other weak interactions like C-H···π and π-π stacking, which are crucial for molecular recognition and the formation of supramolecular structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For thiazole derivatives, 2D and 3D-QSAR studies have been conducted to predict their potential as inhibitors of various enzymes or as antifungal agents. eijppr.com These models often use a range of descriptors, including topological, electronic, geometric, and physicochemical properties. A statistically significant QSAR model, validated by parameters like the correlation coefficient (R²) and cross-validated R² (q²), can guide the rational design of more potent analogues. eijppr.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. orientjchem.org This method is widely used in drug discovery to understand the binding mode of a compound and to estimate its binding affinity.

Thiazole and acetamide derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes, including those involved in neurodegenerative diseases and cancer. nih.govnih.gov For example, docking simulations of acetamide-type compounds have been performed against targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. orientjchem.org

Table 3: Common Protein Targets for Thiazole Derivatives in Docking Studies

| Protein Target | Disease Relevance | Potential Interaction Sites |

| Tubulin | Cancer | Colchicine binding site |

| Cyclooxygenase (COX) | Inflammation | Active site channel |

| Monoamine Oxidase (MAO) | Neurodegenerative diseases | Active site cavity |

| Caspases | Cancer | Catalytic site |

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to identify potential liabilities.

For various heterocyclic compounds, including those with thiazole and thiadiazole cores, in silico ADME properties are routinely calculated. nih.govidaampublications.in Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are evaluated. idaampublications.in Predictive models, often based on a compound's physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area, can indicate whether a molecule is likely to have good oral bioavailability and a favorable metabolic profile. nih.gov

Table 4: Predicted ADME Properties for a Representative Thiazole Derivative

| Property | Predicted Value/Classification | Implication |

| GI Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | "Drug-like" properties |

| Bioavailability Score | 0.55 | Good probability of being orally active |

Note: These are illustrative predictions from a hypothetical analysis.

Rule of Five and Other Drug-Likeness Criteria

A foundational concept in medicinal chemistry for predicting the oral bioavailability of a drug candidate is Lipinski's Rule of Five. wikipedia.orgtaylorandfrancis.com This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com These parameters are crucial in the early stages of drug discovery to filter out compounds that are unlikely to become successful oral medications. taylorandfrancis.com

For N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, an analysis of its molecular properties reveals a strong adherence to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The calculated properties for this compound are summarized below:

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 232.29 g/mol | < 500 Da |

| logP (Octanol-Water Partition Coefficient) | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

As the data indicates, N-(4-Phenyl-1,3-thiazol-2-yl)acetamide does not violate any of Lipinski's criteria. Its relatively low molecular weight and moderate lipophilicity, coupled with a minimal number of hydrogen bond donors and acceptors, are indicative of good potential for oral absorption.

Beyond the Rule of Five, other parameters are also considered to assess the drug-likeness of a compound. These can include the number of rotatable bonds, which influences conformational flexibility and binding to a target, and the topological polar surface area (TPSA), which is a good predictor of drug transport properties. For N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, these additional parameters further support its potential as a drug candidate.

Conceptual Pharmacokinetic Property Prediction from Structure

The prediction of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug design. nih.gov In silico models provide valuable insights into how a compound is likely to behave in a biological system, helping to identify potential liabilities early in the development process. nih.gov For N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, its structural features allow for the prediction of several key pharmacokinetic parameters.

The following table summarizes the predicted ADME properties for N-(4-Phenyl-1,3-thiazol-2-yl)acetamide based on its chemical structure.

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | Predicted No | Less likely to be subject to efflux from cells, which can contribute to drug resistance. |

| CYP450 2D6 Inhibitor | Predicted No | Lower potential for drug-drug interactions involving this key metabolic enzyme. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Associated with good cell permeability. |

The prediction of high gastrointestinal absorption is consistent with the compound's compliance with Lipinski's Rule of Five. Furthermore, the predicted ability to cross the blood-brain barrier suggests that N-(4-Phenyl-1,3-thiazol-2-yl)acetamide could be investigated for neurological targets. The lack of predicted interaction with P-glycoprotein and Cytochrome P450 2D6 is also a favorable characteristic, as it suggests a lower likelihood of complications arising from drug efflux and metabolic drug-drug interactions. The TPSA value is also within a range that is generally considered favorable for oral bioavailability.

It is important to note that these are theoretical predictions and require experimental validation. However, these in silico analyses provide a strong rationale for the further investigation of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide as a potential drug candidate, highlighting its promising drug-like and pharmacokinetic properties.

Pre Clinical Biological Evaluation and Mechanistic Studies of N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Investigation of Anticancer Activity in Established Cell Lines

The anticancer potential of N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives has been a significant area of preclinical research. These investigations have primarily focused on evaluating their effects on various cancer cell lines, elucidating the underlying mechanisms of action, and identifying specific molecular targets. The following sections detail the findings from these studies.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

The initial step in evaluating the anticancer potential of novel N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives involves assessing their cytotoxicity and antiproliferative effects against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay widely used for this purpose, providing data on the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Studies have revealed that structural modifications to the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold significantly influence its cytotoxic potency. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir Among these, the derivative with an ortho-chlorine moiety on the phenyl ring (compound 8a) was the most active against HeLa cells, with an IC₅₀ value of 1.3 µM. ijcce.ac.irijcce.ac.ir In another study, N-(4-(4-chlorophenyl)-thiazol-2-yl)acetamide (compound 4) demonstrated potent activity against the MCF-7 breast cancer cell line with an IC₅₀ of 5.73 µM. mdpi.com

Further research on other derivatives has shown a broad range of activities. For example, a series of 2-thioxo-4-thiazolidinone derivatives were found to be antiproliferative against leukemic CEM cell lines at concentrations ranging from 75 to 250 μM. ijpsr.com In a different study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were evaluated, with the m-OCH₃ substituted compound showing the most potent activity against the MDA breast cancer cell line (IC₅₀ = 9 µM). researchgate.net

The antiproliferative activity of various derivatives is summarized in the table below.

| Derivative | Cancer Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide (ortho-chloro derivative) | HeLa (Cervical) | MTT | 1.3 | ijcce.ac.irijcce.ac.ir |

| N-(4-(4-Chlorophenyl)-thiazol-2-yl)acetamide | MCF-7 (Breast) | MTT | 5.73 | mdpi.com |

| (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (10a) | MCF-7 (Breast) | Antiproliferative | 4 | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | SRB | 38.0 | researchgate.net |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 (Breast) | MTT | 1.4 | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 (Liver) | MTT | 22.6 | mdpi.com |

| 2-{[5-(2,4-Dichlorophenyl)-4-ethyltriazol-3-yl]sulfanyl}-N-(4-phenylthiazol-2-yl)acetamide | MCF7 (Breast) | MTT | Not specified |

Cell Cycle Modulation (e.g., G2 Arrest Induction)

Derivatives of N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Cell cycle checkpoints are crucial for maintaining genomic integrity, and their disruption can lead to cell death.

One study found that N-(4-(4-chlorophenyl)-thiazol-2-yl)acetamide caused cell cycle arrest in MCF-7 breast cancer cells at the G1 phase, which was accompanied by a decrease in the cell population in the G2/M phase. mdpi.com In contrast, other studies have reported that different derivatives induce arrest at the G2/M checkpoint. For example, certain pterostilbene (B91288) derivatives hybridized with chalcones were found to induce G2/M cell-cycle arrest by regulating the expression of key proteins such as p21, cyclin B1, and cyclin A2. researchgate.net The induction of G2/M phase arrest is a common mechanism for many anticancer agents, as it prevents cells from entering mitosis with damaged DNA, often leading to apoptosis. nih.gov This disruption of the cell division process is a key component of the anticancer activity of these thiazole (B1198619) derivatives.

Apoptosis and Autophagy Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential Reduction, Reactive Oxygen Species Generation)

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Research has demonstrated that N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives can induce apoptosis through various interconnected pathways.

A prominent mechanism involves the activation of caspases, which are a family of proteases that execute the apoptotic process. Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives showed that potent cytotoxic compounds also induced the activation of caspase-3. ijcce.ac.irijcce.ac.ir Further investigations into 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, also confirmed the activation of caspases 3 and 9 in MCF-7 cells, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov This is supported by findings that some 1,3-thiazole incorporated phthalimide (B116566) derivatives induce apoptosis through this intrinsic pathway, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov

The induction of apoptosis is often linked to mitochondrial dysfunction. Several N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives have been shown to cause a reduction in the mitochondrial membrane potential (MMP). ijcce.ac.irijcce.ac.ir A loss of MMP is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Furthermore, the generation of reactive oxygen species (ROS) has been identified as another crucial mechanism. Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis. Studies have confirmed that cytotoxic N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives can increase the production of ROS in cancer cells. ijcce.ac.irijcce.ac.ir The interplay between ROS generation, MMP reduction, and caspase activation highlights a multi-faceted approach by which these compounds induce cancer cell death.

Molecular Target Identification and Inhibition (e.g., Enzyme Inhibition)

Identifying the specific molecular targets of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives is crucial for understanding their mechanism of action and for rational drug design. Research has pointed to several enzymes that are inhibited by these compounds.

One important target is tubulin. A novel series of 2,4-disubstituted thiazole derivatives were identified as tubulin polymerization inhibitors. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The most effective derivative in this series, compound 10a, exhibited an IC₅₀ value of 2.69 μM for tubulin polymerization inhibition. nih.gov

Other enzymatic targets have also been identified. Certain acetamide (B32628) derivatives have shown inhibitory activity against neurodegenerative enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.gov Additionally, some N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. mdpi.com Histone deacetylases (HDACs) have also been identified as targets, with some triazole-based hydroxamate analogs acting as pan-HDAC inhibitors. nih.gov Furthermore, bi-heterocyclic acetamides containing both thiazole and 1,3,4-oxadiazole (B1194373) rings have demonstrated inhibitory activity against cholinesterases and α-glucosidase. researchgate.net

| Derivative Class | Molecular Target | Effect | Reference |

|---|---|---|---|

| 2,4-Disubstituted thiazole derivatives | Tubulin | Inhibition of polymerization | nih.gov |

| Imidazo[2,1-b]thiazole (B1210989) acetamide derivatives | VEGFR2 | Inhibition | mdpi.com |

| Triazol-4-ylphenyl bearing hydroxamates | Histone Deacetylases (HDACs) | Pan-inhibition | nih.gov |

| 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides | Cholinesterases, α-glucosidase | Inhibition | researchgate.net |

| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | MAO-B, BChE | Inhibition | nih.gov |

Study of Interactions with Cellular Pathways

The anticancer effects of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives are the result of their interactions with various cellular signaling pathways. As discussed previously, these compounds can trigger the intrinsic apoptotic pathway through mitochondrial-mediated events and caspase activation.

Beyond apoptosis, these derivatives can modulate other critical pathways. For example, a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (CPN-9), was found to activate the Nrf2-ARE (NF-E2-related factor 2-antioxidant response element) pathway. nih.gov This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant proteins and phase II detoxification enzymes, which can protect cells from damage. nih.gov

Additionally, the modulation of cell cycle regulatory pathways is a key aspect of their mechanism. The induction of G2/M arrest by some derivatives is associated with the regulation of proteins like p21, cyclin B1, and cyclin A2. researchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor that can halt cell cycle progression, while cyclins A2 and B1 are essential for the G2/M transition. By altering the expression levels of these proteins, the thiazole derivatives can effectively arrest cell division.

In vivo Efficacy in Xenograft Models (e.g., Tumor Growth Reduction in Murine Models)

While in vitro studies provide valuable insights into the anticancer potential of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives, in vivo studies using animal models are essential to evaluate their efficacy in a more complex biological system. Patient-derived tumor xenograft (PDTX) models, where human tumors are implanted into immunodeficient mice, are considered a reliable preclinical model as they often retain the characteristics of the original tumor. nih.gov

Studies have begun to explore the in vivo efficacy of these compounds. For instance, a triazole-based histone deacetylase inhibitor, which shares a similar structural motif, was found to suppress pancreatic cancer cell growth in vivo. nih.gov This demonstrates that the promising results from cell-based assays can translate to an in vivo setting.

In a different context, a derivative named CPN-9 was administered to a transgenic mouse model of amyotrophic lateral sclerosis (ALS). The systemic administration of CPN-9 sustained motor functions and delayed the progression of the disease after its onset, highlighting its neuroprotective effects in a living organism. nih.gov While not a cancer model, this study underscores the potential for these compounds to be effective when administered systemically in vivo. These initial in vivo findings are encouraging and support the further development of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives as potential therapeutic agents.

Assessment of Antimicrobial Properties

The therapeutic potential of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide and its derivatives extends to the field of infectious diseases, with numerous studies investigating their efficacy against a range of microbial pathogens. Pre-clinical evaluations have focused on their activity against bacteria, fungi, and protozoa, revealing promising candidates for further development.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold have been systematically evaluated for their in-vitro antibacterial properties. A notable study involved the synthesis and screening of a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives against a panel of pathogenic bacteria. nih.govnih.gov The antibacterial activity was determined using the broth dilution technique to establish the Minimum Inhibitory Concentration (MIC). nih.gov

The screening was conducted against three Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and three Gram-negative bacteria (Salmonella typhi, Escherichia coli, Klebsiella aerogenes), with streptomycin (B1217042) serving as the reference standard. nih.govnih.gov The results indicated that the biological activity is influenced by the physicochemical properties of the substituents on the phenyl ring. nih.gov Specifically, derivatives featuring a 4-nitrophenyl thiazole-2-amino group demonstrated significant antibacterial activity, suggesting this moiety is crucial for the observed effect. nih.gov

In another study, thiazolidin-4-one derivatives bearing the thiazole scaffold were tested. Chloro-substituted compounds, in particular, showed moderate to maximum growth inhibition against the tested bacterial strains. nanobioletters.com Conversely, the introduction of electron-donating groups on the phenyl ring tended to decrease the antibacterial activity, especially against Gram-negative bacteria and S. aureus. nanobioletters.com

Table 1: Antibacterial Activity of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Derivatives

Antifungal Activity (e.g., against specific fungal strains)

The emergence of invasive fungal infections has spurred the search for new antifungal agents, and thiazole derivatives have emerged as a promising class of compounds. A novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity in vitro. nih.govnih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 0.0625 to 4 µg/mL against various pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and dermatophytes. nih.govnih.gov Further investigation revealed that its mechanism of action involves the induction of reactive oxygen species (ROS) in Candida albicans, leading to significant DNA damage and cell death. nih.govnih.gov

Similarly, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and showed superior anti-Candida potency compared to analogous compounds lacking the C2-hydrazone linkage. mdpi.com Two compounds from this series, 7a and 7e, displayed promising inhibitory activity against a pathogenic strain of C. albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were substantially lower than the reference drug fluconazole (B54011) (15.62 µg/mL). mdpi.com Other studies on thiazolidin-4-one derivatives also found that compounds with hydroxy and nitro substitutions were potent antifungal agents. nanobioletters.com

Table 2: Antifungal Activity of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide Derivatives

Antitrichomonal Activity

Infections caused by the protozoan parasite Trichomonas vaginalis are a significant global health concern, compounded by increasing drug resistance. researchgate.netscielo.org.mx In this context, derivatives of N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been explored for their antitrichomonal potential. A study focusing on thirteen newly synthesized phenylthiazolylbenzene sulfonamides revealed significant in vitro activity against T. vaginalis. researchgate.net

Among the tested compounds, four derivatives exhibited higher antitrichomonal activity than the standard drug, metronidazole, which has an IC50 value of 0.93 µM. researchgate.net A key finding from this research was the critical role of a nitro group in the structure of the phenylthiazolylbenzene sulfonamides for their trichomonicidal effects. researchgate.netscielo.org.mx Molecular docking studies suggested that the nitro group of the active derivatives orients towards the [2Fe-2S] cluster of the T. vaginalis ferredoxin protein, which is responsible for generating high levels of reactive oxygen species. researchgate.net

Table 3: Antitrichomonal Activity of Phenylthiazolylbenzene Sulfonamide Derivatives

Evaluation of Other Pharmacological Activities in Pre-clinical Models

Beyond antimicrobial applications, the structural framework of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide has served as a template for developing agents with other significant pharmacological effects, notably analgesic and anticonvulsant properties.

Analgesic Properties (e.g., in animal models)

The search for effective pain management agents has led to the investigation of various thiazole derivatives. In one pre-clinical study, N-(benzo[d]thiazol-2-yl)acetamide (S30A1), a related acetamide derivative, was evaluated for its analgesic potential using the acetic acid-induced writhing test in albino mice. jnu.ac.bd This compound demonstrated a significant reduction in writhing response, with 76% and 81% reductions in the first and second 5-minute observation periods, respectively. jnu.ac.bd When compared to the reference drug diclofenac (B195802) sodium, S30A1 showed comparable, potent analgesic effects. jnu.ac.bd

Another study synthesized a series of novel thiazole derivatives by incorporating a pyrazole (B372694) moiety, creating compounds such as 2-(5-phenyl-3-aryl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamides. researchgate.net These compounds were assessed for analgesic activity using the tail immersion method in mice. Several of the synthesized compounds exhibited good analgesic activities. Specifically, compounds 8c and 8e, which featured dimethylamino and methylphenyl substitutions respectively, were identified as having the highest analgesic activity within the series. researchgate.net

Table 4: Analgesic Activity of Thiazole Derivatives in Animal Models

Anticonvulsant Activity (e.g., in seizure models)

The thiazole nucleus is a key feature in several compounds investigated for anticonvulsant properties. A variety of N-(4-Phenyl-1,3-thiazol-2-yl)acetamide derivatives, particularly those hybridized with a thiazolidin-4-one ring, have been synthesized and evaluated in established pre-clinical seizure models. The primary screening methods used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.com

In one study, a series of thiazolidin-4-one substituted thiazoles were prepared and screened. biointerfaceresearch.com The derivative 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active compound in the series, suggesting it could be a lead molecule for developing more potent antiepileptic drugs. biointerfaceresearch.com Another study on thiazole-bearing 4-thiazolidinones also reported excellent anticonvulsant activity in both MES and PTZ models for several of its derivatives. mdpi.com Furthermore, research into triazole-thiazole hybrids found that compounds like 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole displayed noticeable anticonvulsant activity in both screening tests. nih.gov

Table 5: Anticonvulsant Activity of Thiazole Derivatives in Seizure Models

Anti-inflammatory Potential

Derivatives of the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold have demonstrated notable anti-inflammatory effects. The 1,3-thiazole ring is a core component of various known anti-inflammatory agents, such as meloxicam. ijcce.ac.irijcce.ac.ir Research into this class of compounds has explored their ability to modulate key inflammatory pathways.

In one study, a series of substituted 4-phenyl-1,3-thiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. itmedicalteam.pl Significant inhibition of edema was observed, with values ranging from 43.05% to 88.88% after three hours. The most potent compound in this series, compound (7e), showed 88.88% inhibition, which was superior to the standard drug diclofenac (80.55% inhibition). itmedicalteam.pl

Further analogue-based design approaches have utilized lead molecules like Darbufelone, a dual cyclooxygenase (COX)/lipoxygenase (LOX) inhibitor, to create novel thiazole derivatives. nih.gov A series of 4-benzyl-1,3-thiazole derivatives were synthesized with side chains at position-2 designed to mimic that of Romazarit. This work highlights a strategy to target multiple rate-limiting steps within the inflammatory cascade, suggesting the potential for broad-spectrum anti-inflammatory activity. nih.gov The thiazole moiety itself is recognized for its role in compounds with NF-κB inhibiting activities, a key pathway in inflammation. itmedicalteam.pl

Table 1: In Vivo Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | Inhibition of Edema after 3h (%) | Reference |

|---|---|---|

| Compound (7e) | 88.88% | itmedicalteam.pl |

| Diclofenac (Standard) | 80.55% | itmedicalteam.pl |

Neuroprotective Effects

The neuroprotective capacity of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives has been investigated in the context of complex neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govresearchgate.net

A significant finding is the identification of N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (CPN-9), a novel small molecule that selectively protects against oxidative stress-induced cell death. nih.gov CPN-9 activates the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This activation leads to the upregulation of neuroprotective factors, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov The neuroprotective effect was demonstrated in a transgenic ALS mouse model, where systemic administration of CPN-9 sustained motor functions and delayed disease progression after onset. nih.gov

Other studies have pointed to the potential of acetamide derivatives as anticholinesterase agents, which is a therapeutic strategy for managing Alzheimer's disease. researchgate.net Furthermore, related thiazole and acetamide structures have been explored for their neuroprotective effects through different mechanisms. For instance, a series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides were found to protect PC12 cells from sodium nitroprusside (SNP)-induced damage. nih.gov Compound 5c from this series showed a better protective effect than the reference drug edaravone. nih.gov Similarly, thiazolidine-4-carboxylic acid derivatives have been shown to reduce oxidative stress and neuroinflammation in models of ethanol-induced memory impairment. jelsciences.com Another study showed that thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which could be a therapeutic strategy for neurological disturbances caused by excitotoxicity. mdpi.com

Enzyme Modulation (Beyond Cancer Targets)

Beyond their applications in oncology, derivatives of the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold have been shown to modulate the activity of several other enzymes implicated in various pathologies.

Urease Inhibition: A series of acetamide-sulfonamide hybrids were synthesized and screened for their anti-urease activity. mdpi.com One of the most active inhibitors was 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (6 ), which incorporates an ibuprofen (B1674241) moiety. This compound exhibited potent urease inhibition with an IC₅₀ value of 9.95 ± 0.14 µM. mdpi.com

Carbonic Anhydrase Inhibition: Derivatives containing a 1,3,4-thiadiazole-2-sulfonamide (B11770387) core linked to an N-(substituted phenyl)acetamide moiety have been identified as selective inhibitors of human carbonic anhydrase II (hCA II). nih.gov Compound 5c from this series was a particularly effective and selective hCA II inhibitor (IC₅₀ = 16.7 nM), with a selectivity index (CAI/CAII) of 54.3, which was better than the standard drug acetazolamide. nih.gov This selective inhibition, coupled with its observed neuroprotective effects, makes it a promising candidate for further investigation. nih.gov

Cholinesterase and α-Glucosidase Inhibition: In a study of bi-heterocycles combining thiazole and 1,3,4-oxadiazole rings, derivatives were evaluated for their inhibitory potential against cholinesterases (acetylcholinesterase and butyrylcholinesterase) and α-glucosidase. researchgate.net This highlights the broad enzymatic inhibitory potential of complex scaffolds incorporating the thiazole-acetamide structure.

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 6 | Urease | 9.95 ± 0.14 µM | mdpi.com |

| 14 | Urease | 63.42 ± 1.15 µM | mdpi.com |

| 5c | Carbonic Anhydrase II | 16.7 nM | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

Impact of Substituents on Efficacy and Selectivity

The biological activity of N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the various rings of the scaffold.

For antibacterial activity, a preliminary SAR study on N-phenylacetamide derivatives with 4-arylthiazole moieties showed that electron-withdrawing groups (e.g., F, Cl, Br, CF₃) at the 4-position of the phenyl ring enhanced bactericidal activity. nih.gov The activity trend was found to be 4-F > 4-Cl > 4-Br, indicating that a 4-fluoro substituted benzene (B151609) ring was most favorable. In contrast, substitution at the 3-position was not conducive to improving activity. nih.gov

In the context of anticancer activity, diversifying the moieties on the phenyl ring was explored to establish SAR. ijcce.ac.irijcce.ac.ir For a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, compounds with a chloro substituent at the 3-position (4b ) or 4-position (4c ) of the phenyl ring showed the most potent induction of caspases 3 and 9 in MCF7 breast cancer cells. nih.gov For another series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, a compound with an ortho-chlorine on the phenyl ring was the most active against Hela cells. ijcce.ac.ir

Regarding enzyme inhibition, the structure of the side chain is critical. For urease inhibitors, a derivative containing an ibuprofen moiety (6 ) was six-fold more active than a similar derivative containing a flurbiprofen (B1673479) moiety (14 ), demonstrating that a phenyl-alkyl group on the acetamide portion is preferred over a fluoro-substituted biphenyl (B1667301) group. mdpi.com For carbonic anhydrase inhibitors, studies revealed that monosubstituted N-phenylacetamide compounds were generally more potent and neuroprotective than their disubstituted counterparts. nih.gov

Role of Core Scaffold Modifications

Modifications to the core scaffold of N-(4-phenyl-1,3-thiazol-2-yl)acetamide have led to the discovery of new classes of bioactive molecules. A key strategy involves splicing the thiazole and amide moieties to generate novel structures. nih.gov

One successful approach was the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against both sensitive and resistant cancer cell lines. nih.gov This modification led to the discovery of lead compound 6b , which demonstrated high in vitro potency and in vivo efficacy. nih.gov

Another strategy involves a bioisosteric approach to improve metabolic stability. In the design of anti-inflammatory agents, an NH linker was introduced into the side chain at the second position of the thiazole scaffold. nih.gov This was intended to avoid the potential generation of toxic metabolites. The resulting carbalkoxy amino series showed greater biological activity than a phenyl amino series. nih.gov

The hybridization of the thiazole core with other heterocyclic systems has also proven fruitful. The synthesis of bi-heterocycles containing both a 1,3-thiazole ring and a 1,3,4-oxadiazole ring created compounds with inhibitory activity against cholinesterases and α-glucosidase. researchgate.net Similarly, modifying the core to a thiazole-4-carboxamide (B1297466) scaffold has been shown to be critical for interaction with and modulation of AMPA receptors. mdpi.com These studies demonstrate that rational modifications of the core scaffold are a powerful tool for developing derivatives with novel or enhanced biological activities.

Medicinal Chemistry and Lead Optimization Strategies for N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Identification of Hit and Lead Compounds

The discovery process for bioactive N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives often begins with the screening of compound libraries or the rational design of molecules based on existing pharmacophores. A "hit" compound is a molecule that shows desired biological activity in an initial screen, which then undergoes optimization to become a "lead" compound with more drug-like properties.

A significant breakthrough in this area was the discovery of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family. nih.gov Through systematic evaluation, compound 6b was identified as a potent lead compound, demonstrating high in vitro efficacy against multiple cancer cell lines, including those known to be resistant to standard treatments. nih.gov This discovery highlighted the potential of the 2-acetamido-4-phenylthiazole core as a promising scaffold for developing new anticancer agents. nih.gov

Other research efforts have identified various hits from related thiazole (B1198619) series:

In a program targeting monoacylglycerol lipase (B570770) (hMAGL) for cancer therapy, hit-to-lead optimization of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives identified several active compounds, with halogen-substituted analogs 20, 21, and 24-26 showing IC₅₀ values in the low nanomolar range (6.5–9 nM). nih.gov

Screening of a commercial library for antagonists of the Zinc-Activated Channel (ZAC) led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) as a novel hit. semanticscholar.org

High-throughput screening aimed at discovering inhibitors for Vascular Adhesion Protein-1 (VAP-1) resulted in the discovery of thiazole derivative 10 , which contains a guanidine (B92328) group and shows potent inhibitory activity. nih.gov

In the search for new c-Src kinase inhibitors, N-benzyl substituted thiazolyl acetamide (B32628) derivative 8a was identified as a hit compound capable of inhibiting the enzyme. chapman.edu

These examples demonstrate that the core thiazole acetamide structure can be adapted to target a diverse range of biological molecules, leading to the identification of multiple hit and lead compounds for various therapeutic applications.

Interactive Table: Hit and Lead Compounds Based on Thiazole Acetamide Scaffolds

| Compound/Series | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Compound 6b | Anticancer (Melanoma, Pancreatic, CML) | Identified as a lead compound active against sensitive and resistant cancer cell lines. nih.gov | nih.gov |

| Compounds 20, 21, 24-26 | hMAGL Inhibition (Anticancer) | Halogenated derivatives identified as the most active with IC₅₀ values of 6.5–9 nM. nih.gov | nih.gov |

| Compound 1 | ZAC Antagonist | Identified as a novel hit from a library screen. semanticscholar.org | semanticscholar.org |

| Compound 10 (guanidine deriv.) | VAP-1 Inhibition (Inflammatory Disease) | Discovered via HTS; shows potent VAP-1 inhibition. nih.gov | nih.gov |

| Compound 8a | c-Src Kinase Inhibition | Identified as a c-Src kinase inhibitor. chapman.edu | chapman.edu |

Strategies for Enhancing Potency and Selectivity

Once a hit or lead compound is identified, medicinal chemistry efforts focus on refining its structure to maximize potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with a specific target over others). This is primarily achieved through the synthesis and evaluation of analogs to establish a Structure-Activity Relationship (SAR).

For the N-(4-phenyl-1,3-thiazol-2-yl)acetamide family, SAR studies have provided critical insights:

Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence activity.

In the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, modifications of the amino group led to the discovery of the highly potent lead compound 6b . nih.gov

For N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, an ortho-chlorine substituent on the terminal phenyl ring (compound 8a ) resulted in the most potent cytotoxic activity against HeLa cells (IC₅₀ = 1.3 µM). ijcce.ac.ir

In a series of antibacterial N-phenylacetamide derivatives with a 4-arylthiazole moiety, a 4-fluorophenyl group (A1 ) conferred superior activity compared to the standard drug bismerthiazol. mdpi.com

Modifications of the Thiazole Ring: Alterations to the thiazole core itself can enhance binding and efficacy.

In the development of ZAC antagonists, introducing a 4-tert-butyl group onto the thiazole ring was found to be beneficial for antagonist activity, as seen in the increased efficacy of compounds like 2b, 4c, and 5a compared to the initial hit. semanticscholar.org

Alterations of the Acetamide Linker: The acetamide group and its substituents are crucial for interaction with target proteins.

Studies on 2-amino-4-(isothiocyanatomethyl)thiazole derivatives revealed that replacing an alkylamido group with an arylamido group led to a remarkable increase in antiproliferative activity, with IC₅₀ values dropping from the micromolar to the sub-micromolar range. nih.gov

These findings underscore the importance of systematic structural modification at multiple positions of the scaffold to optimize biological activity.

Interactive Table: Summary of Structure-Activity Relationship (SAR) Findings

| Scaffold Position | Modification | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 4-Phenyl Ring | Introduction of a 3-amino group | Key for potent anticancer activity (lead to compound 6b ). nih.gov | Anticancer | nih.gov |

| Terminal Phenyl Ring | ortho-Chlorine substituent (compound 8a ) | Most potent cytotoxicity against HeLa cells. ijcce.ac.ir | Anticancer | ijcce.ac.ir |

| 4-Aryl Ring | 4-Fluorophenyl substituent (compound A1 ) | Enhanced antibacterial activity. mdpi.com | Antibacterial | mdpi.com |

| Thiazole Ring | Addition of a 4-tert-butyl group | Beneficial for ZAC antagonist activity. semanticscholar.org | ZAC Antagonism | semanticscholar.org |

| Acetamide Group | Arylamido instead of alkylamido | Remarkable increase in antiproliferative activity. nih.gov | Anticancer | nih.gov |

Approaches to Address Pre-clinical Drug Resistance

A major hurdle in cancer therapy is the development of drug resistance, where cancer cells no longer respond to treatment. nih.govijcce.ac.ir A key goal in modern medicinal chemistry is to develop compounds that can either bypass or overcome these resistance mechanisms.

The N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold has shown significant promise in this area. A pivotal study reported that the lead compound 6b , from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, exhibits high potency not only against sensitive cancer cells but also against their resistant counterparts in melanoma, pancreatic cancer, and chronic myeloid leukemia models. nih.gov This suggests the compound acts on a target or pathway that is not affected by common resistance mechanisms, or that it may inhibit multiple pathways simultaneously. nih.gov The ability of compound 6b to induce cell death through both apoptosis and autophagy further points to a complex mechanism of action that may be more difficult for cancer cells to evade. nih.gov

Another strategy to combat resistance involves the development of dual-inhibitors that can block a primary target as well as a known resistance pathway. For example, resistance to EGFR inhibitors in some cancers can arise from mutations in the BRAF kinase. mdpi.com The development of thiazole derivatives as dual EGFR/BRAF V600E inhibitors represents a rational approach to preemptively address this resistance mechanism. mdpi.com While not specific to the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold itself, this strategy is highly relevant for the broader class of thiazole-based therapeutics and illustrates a key approach to designing more durable anticancer agents. mdpi.comnih.gov

Future Directions in Medicinal Chemistry Development

The development of N-(4-phenyl-1,3-thiazol-2-yl)acetamide and related derivatives is an active area of research with several promising future directions.

Lead Compound Optimization: Promising lead compounds like 6b , which show in vivo efficacy and activity against resistant cancers, will undergo further optimization. nih.gov Future work will likely focus on fine-tuning their pharmacokinetic properties to improve their potential for clinical development.

Rational Design for Specific Targets: As the mechanisms of action for these compounds become clearer, future efforts will involve the rational design of derivatives to engage specific, validated biological targets. A recent example is the design of novel thiazole-based compounds as tubulin polymerization inhibitors, aiming to disrupt the cytoskeleton of cancer cells, a well-established anticancer strategy. frontiersin.org

Scaffold Hopping and Hybridization: The N-(4-phenyl-1,3-thiazol-2-yl)acetamide core can be used as a replacement for other heterocyclic systems in known drugs to improve their properties. This "scaffold hopping" approach was used to replace the pyridine (B92270) ring of a known Src kinase inhibitor with a thiazole, leading to new insights and active compounds. chapman.edunih.gov This strategy allows chemists to leverage existing knowledge while exploring new chemical space.

Development of Multi-Targeted Agents: To address the complexity of diseases like cancer and to proactively combat drug resistance, there is a growing interest in developing agents that can modulate multiple targets simultaneously. nih.gov Future work may focus on designing N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives that act as dual or poly-pharmacological agents, such as the dual EGFR/BRAF inhibitors. mdpi.com

Conclusion and Future Perspectives in Research on N 4 Phenyl 1,3 Thiazol 2 Yl Acetamide

Summary of Key Research Advances

Research into N-(4-Phenyl-1,3-thiazol-2-yl)acetamide and its derivatives has underscored the therapeutic potential of the 2-acetamido-4-phenylthiazole scaffold. A significant body of work has concentrated on synthesizing novel derivatives and evaluating their biological activities, revealing a broad spectrum of pharmacological effects.